

Efficacy comparison of different synthetic routes to 5-Nitronicotinic acid

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Compound of Interest

Compound Name: 5-Nitronicotinic acid

Cat. No.: B120788

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A Comparative Guide to the Synthesis of 5-Nitronicotinic Acid

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. **5-Nitronicotinic acid** is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of two primary synthetic routes to **5-nitronicotinic acid**, offering detailed experimental protocols and performance data to inform methodology selection.

Executive Summary

Two principal synthetic pathways to **5-nitronicotinic acid** are the direct nitration of nicotinic acid and a two-step process involving the nitration of 2-methylpyridine followed by oxidation. The direct nitration of nicotinic acid offers a more direct route, though it can present challenges in selectivity and yield. The oxidation of 2-methyl-5-nitropyridine provides a more controlled, multi-step approach. This guide details the experimental procedures for both methods, presenting a side-by-side comparison of their efficacy based on yield, purity, and reaction conditions.

Data Presentation

Parameter	Route 1: Direct Nitration of Nicotinic Acid	Route 2: Oxidation of 2-Methyl-5-nitropyridine
Starting Material	Nicotinic Acid	2-Methylpyridine
Key Intermediates	None	2-Methyl-5-nitropyridine
Overall Yield	Moderate to High	High (two steps)
Purity	Good	High
Reaction Time	Several hours	Multi-day process
Key Reagents	Nitric Acid, Sulfuric Acid	Nitric Acid, Sulfuric Acid, Potassium Permanganate
Scalability	Moderate	Good
Safety Considerations	Use of strong acids, exothermic reaction	Use of strong acids and a strong oxidant

Experimental Protocols

Route 1: Direct Nitration of Nicotinic Acid

This method involves the direct electrophilic nitration of the pyridine ring of nicotinic acid.

Materials:

- Nicotinic Acid
- Concentrated Sulfuric Acid (H_2SO_4)
- Concentrated Nitric Acid (HNO_3)
- Ice

Procedure:

- In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add nicotinic acid to concentrated sulfuric acid.

- Once the nicotinic acid is completely dissolved, slowly add concentrated nitric acid to the mixture while maintaining the temperature below 10°C.
- After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
- Carefully pour the reaction mixture onto crushed ice.
- The precipitated **5-nitronicotinic acid** is then collected by filtration, washed with cold water, and dried.

Route 2: Two-Step Synthesis via Oxidation of 2-Methyl-5-nitropyridine

This route first introduces the nitro group onto a picoline ring, followed by oxidation of the methyl group to a carboxylic acid.

Step 1: Synthesis of 2-Methyl-5-nitropyridine

Materials:

- 2-Methylpyridine (2-picoline)
- Concentrated Sulfuric Acid (H_2SO_4)
- Concentrated Nitric Acid (HNO_3)
- Sodium Hydroxide (NaOH) solution
- Dichloromethane

Procedure:

- Cool concentrated sulfuric acid in an ice bath.
- Slowly add 2-methylpyridine to the sulfuric acid, keeping the temperature below 10°C.

- To this mixture, add a pre-cooled mixture of concentrated nitric and sulfuric acids dropwise, maintaining the low temperature.
- After the addition, allow the reaction to stir at room temperature for several hours.
- The reaction mixture is then carefully poured onto ice and neutralized with a sodium hydroxide solution.
- The product is extracted with dichloromethane, and the organic layer is dried and concentrated to yield 2-methyl-5-nitropyridine. An 83% yield has been reported for this step.

Step 2: Oxidation of 2-Methyl-5-nitropyridine to **5-Nitronicotinic Acid**

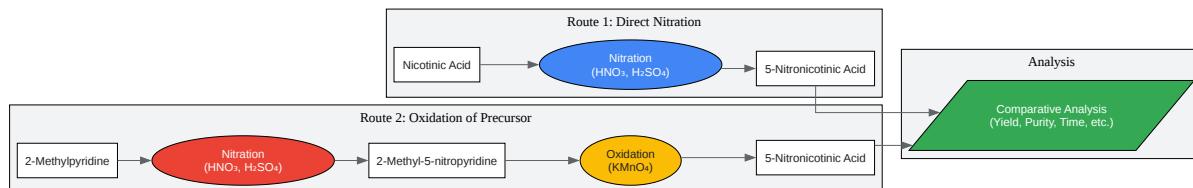
Materials:

- 2-Methyl-5-nitropyridine
- Potassium Permanganate (KMnO_4)
- Water
- Hydrochloric Acid (HCl)

Procedure:

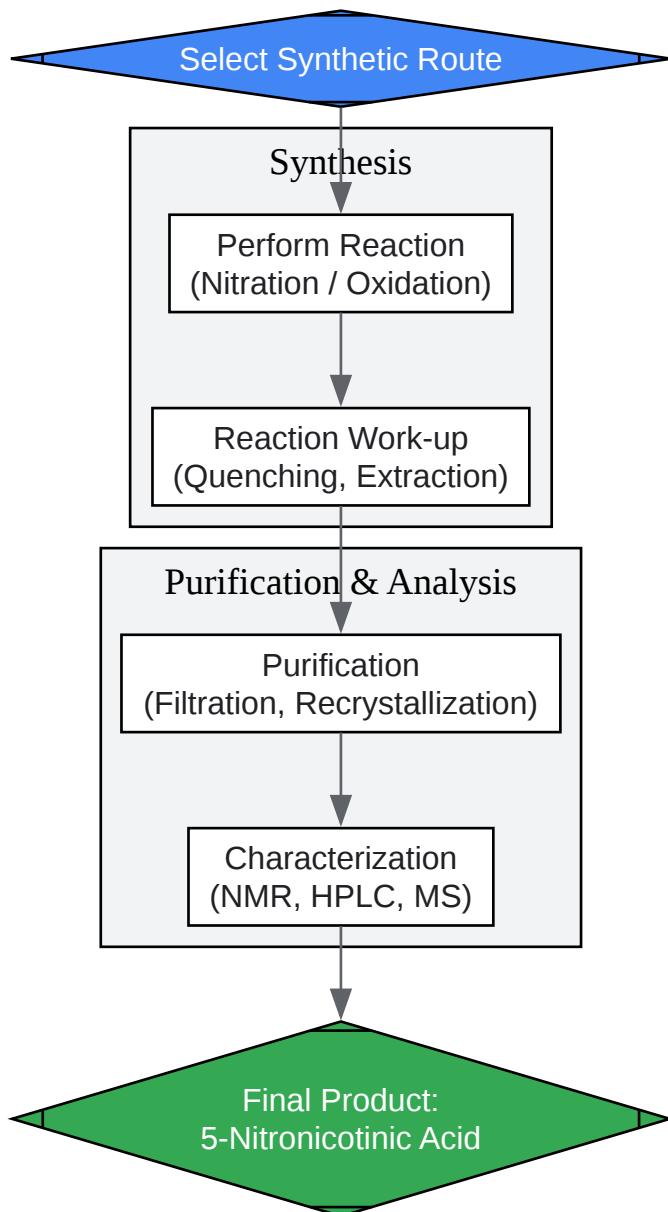
- A mixture of 2-methyl-5-nitropyridine and water is heated.
- Potassium permanganate is added portion-wise to the heated mixture.
- The reaction is refluxed for several hours until the purple color of the permanganate disappears.
- The hot solution is filtered to remove the manganese dioxide byproduct.
- The filtrate is cooled and acidified with hydrochloric acid to precipitate the **5-nitronicotinic acid**.
- The product is collected by filtration, washed with cold water, and dried.

Workflow and Logic Diagrams



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Caption: Comparative workflow of two synthetic routes to **5-Nitronicotinic acid**.



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Caption: General experimental workflow for the synthesis of **5-Nitronicotinic acid**.

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